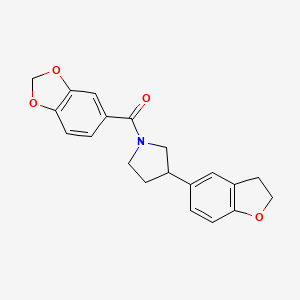

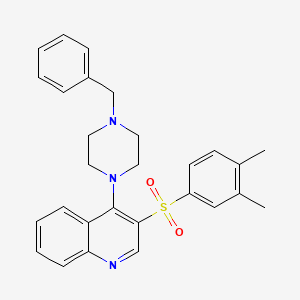

1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a complex organic molecule that features multiple heterocyclic structures, including a pyrrolidine ring, a benzodioxole moiety, and a dihydrobenzofuran unit. This compound is likely to possess interesting chemical and biological properties due to the presence of these functional groups.

Synthesis Analysis

The synthesis of related pyrrolidine derivatives has been explored in several studies. For instance, asymmetric syntheses of pyrrolidines have been achieved using chiral synthons, as described in the synthesis of 2-substituted and 2,5-disubstituted pyrrolidines from a benzotriazole-derived oxazolopyrrolidine . Similarly, the synthesis of pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold has been reported, utilizing [3+2] cycloaddition reactions . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis route for 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography and spectroscopic methods . For example, the crystal structure of a related oxazolopyrrolidine was confirmed by X-ray crystallography, which is crucial for understanding the three-dimensional arrangement of atoms within the molecule . Similarly, the structural characterization of a pyrazolopyrimidinone derivative was performed using X-ray diffraction and density functional theory (DFT) calculations . These techniques would be essential for the molecular structure analysis of the compound of interest.

Chemical Reactions Analysis

The reactivity of related pyrrolidine and benzofuran derivatives has been studied in various chemical reactions. For instance, pyrrolidine derivatives have been synthesized through 1,3-dipolar cycloadditions, demonstrating the potential for creating diverse substituted pyrrolidines . Additionally, benzofuran derivatives have been used as potent inhibitors in biological assays, indicating their reactivity in biochemical contexts . These studies suggest that the compound may also participate in similar chemical reactions, potentially leading to the discovery of new biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like the one are often determined by their functional groups and molecular structure. For example, the solubility, melting point, and stability of such compounds can be influenced by the presence of benzodioxole and benzofuran moieties . The electronic properties, such as molecular electrostatic potential and frontier molecular orbitals, can be investigated using theoretical calculations, as demonstrated for a pyrazolopyrimidinone derivative . These properties are critical for understanding the behavior of the compound in different environments and for predicting its reactivity.

Applications De Recherche Scientifique

Asymmetric Organocatalysis in Synthesis

A notable application of pyrrolidine derivatives, which are structurally related to 1-(2H-1,3-Benzodioxole-5-carbonyl)-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine, is their use in asymmetric organocatalysis. Specifically, an enantio- and diastereoselective approach to synthesizing pyrrolidine derivatives bearing a benzofuran-3(2H)-one scaffold has been developed. This method employs a [3+2] cycloaddition between 2-arylidenebenzofuran-3(2H)-ones and imines, with quinine as a simple and accessible catalyst. The process achieves high chemical and stereochemical efficiency, showcasing the potential of these compounds in producing biologically relevant heterocycles with high yield and selectivity (Kowalczyk, D., Wojciechowski, J., & Albrecht, Ł., 2016).

CYP19 (Aromatase) Inhibition

Another significant application involves the synthesis and evaluation of novel 1-[(benzofuran-2-yl)phenylmethyl]-pyridine, -imidazole, and -triazole derivatives for inhibitory activity against CYP19 (aromatase), a key enzyme in steroidogenesis. These compounds, including variations substituted with methoxy and hydroxy groups, have demonstrated potent inhibitory activity, surpassing that of reference compounds in some cases. This research highlights the potential of benzofuran derivatives in developing selective aromatase inhibitors for therapeutic applications, particularly in conditions like estrogen-dependent cancers (Saberi, M. R., Vinh, T. K., Yee, S., Griffiths, B. J., Evans, P., & Simons, C., 2006).

Quantum and Thermodynamic Studies

Additionally, novel benzofuran derivatives have been synthesized and analyzed for their quantum, nonlinear optical (NLO), and thermodynamic properties. These studies, employing DFT calculations, have provided insight into the electronic structures, stability, and NLO properties of these compounds. Such research underlines the versatility of benzofuran derivatives in materials science, potentially paving the way for their application in optical devices and materials engineering (Halim, S. A., & Ibrahim, M., 2022).

Transfer Hydrogenation Catalysts

In the field of catalysis, research involving benzofuran and pyrrolidine structures has led to the development of water-soluble complexes efficient for the transfer hydrogenation of carbonyl compounds in water. This work not only contributes to the advancement of green chemistry by utilizing water as a solvent but also demonstrates the catalytic versatility of compounds with benzofuran moieties (Prakash, O., Joshi, H., Sharma, K., Gupta, P. L., & Singh, A., 2014).

Propriétés

IUPAC Name |

1,3-benzodioxol-5-yl-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4/c22-20(15-2-4-18-19(10-15)25-12-24-18)21-7-5-16(11-21)13-1-3-17-14(9-13)6-8-23-17/h1-4,9-10,16H,5-8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKJBGXHUOSJEHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(5-Methyl-1,2,3,4-tetraazol-2-yl)adamantanyl]acetyl chloride](/img/structure/B2523036.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2523038.png)

![2-(allylsulfanyl)-3-(2-pyridinyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2523043.png)

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2523045.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2523047.png)

![ethyl 7-hydroxy-3-(4-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2523049.png)

![ethyl 2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}butanoate](/img/structure/B2523050.png)

![N-(3,4-dimethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2523052.png)

![1-Ethyl-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2523053.png)

![1'-(Prop-2-enoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2523058.png)